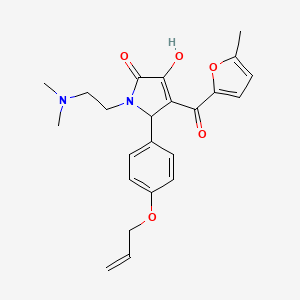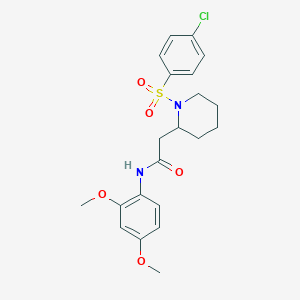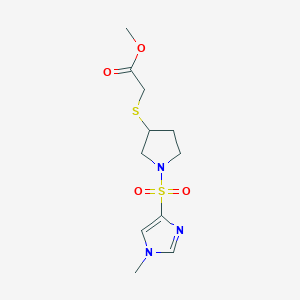
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine, also known as CFM-2, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to a class of compounds known as monoamine oxidase inhibitors (MAOIs) and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine works by inhibiting the activity of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood and behavior. N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the role of monoamine oxidase enzymes in various diseases. However, N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine also has some limitations. It can be toxic at high doses, which can limit its use in certain experiments. Additionally, its effects on other neurotransmitters and enzymes are not well understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine. One area of research is the development of new MAOIs that are more selective and have fewer side effects than N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine. Another area of research is the use of N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine in combination with other drugs to treat various diseases. Finally, more research is needed to understand the long-term effects of N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine on neurotransmitter levels and enzyme activity, as well as its potential for use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine involves the reaction of 2-chloro-6-fluorobenzaldehyde and 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases, including depression, anxiety, and Parkinson's disease. It has been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Propiedades
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c1-14-6-5-13-7-8-9(11)3-2-4-10(8)12/h2-4,13H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQOLLPXNSMOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2796781.png)
![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)
![methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B2796783.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2796789.png)
![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2796794.png)
![N-Tert-butyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2796795.png)
![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2796796.png)


![(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone](/img/structure/B2796799.png)
![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]-1(2H,4H)-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2796801.png)